molecular formula C18H21N3O B15062924 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane CAS No. 646056-54-4

2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B15062924
CAS No.: 646056-54-4
M. Wt: 295.4 g/mol
InChI Key: RUBIFXSCTMTDCJ-UHFFFAOYSA-N
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Description

2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane is a spirocyclic compound featuring a pyridine ring substituted with a phenoxy group at the 5-position and a 2,7-diazaspiro[4.4]nonane core. The spirocyclic framework introduces conformational rigidity, which enhances target specificity and metabolic stability compared to linear analogs. The phenoxypyridine moiety contributes to π-π stacking and hydrogen-bonding interactions, making it a promising candidate for receptor modulation, particularly in neurological and oncological targets such as sigma receptors (S1R/S2R) .

Properties

CAS No.

646056-54-4

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-(5-phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C18H21N3O/c1-2-4-16(5-3-1)22-17-10-15(11-20-12-17)21-9-7-18(14-21)6-8-19-13-18/h1-5,10-12,19H,6-9,13-14H2

InChI Key

RUBIFXSCTMTDCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of di(aryl(hetaryl)methyl) malonic acids, promoted by P2O5, to form the spirocyclic core . The reaction conditions often require careful optimization to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Table 1: Key Structural Analogues and Their S1R/S2R Binding Profiles
Compound Name Substituents S1R Ki (nM) S2R Ki (nM) Selectivity (S1R/S2R)
AD225 (16a) 3,4-Dichlorophenethyl 1.8 180 100x
AD234 (16b) 3,4-Dimethoxyphenethyl 4.2 420 100x
AD267 (16c) 3-Phenylpropyl 11 850 77x
Target Compound 5-Phenoxypyridin-3-yl Data pending Data pending Predicted >50x

Key Findings :

  • AD225 and AD234 exhibit high S1R affinity (Ki = 1.8–4.2 nM) and 100-fold selectivity over S2R, attributed to electron-withdrawing (Cl) and donating (OCH₃) groups enhancing hydrophobic and polar interactions .
  • AD267 , with a flexible phenylpropyl chain, shows reduced affinity (Ki = 11 nM) and selectivity, highlighting the importance of substituent rigidity .
  • The target compound’s phenoxypyridine group may improve solubility and π-π interactions compared to AD225/AD234, though experimental data are needed to confirm potency.

Core Scaffold Comparisons

Table 2: Activity of Diazaspiro Scaffolds in Tumor Cell Activation
Core Structure Activity (AC50, nM) Maximum Response (%)
Piperazine 895 120
1,4-Diazepane 895 120
2,7-Diazaspiro[4.4]nonane >1000 <100

Key Findings :

  • The 2,7-diazaspiro[4.4]nonane core demonstrated lower potency (AC50 >1000 nM) in activating tumor-specific M2 isoforms compared to piperazine and 1,4-diazepane, suggesting scaffold-dependent activity .
  • This implies that the spirocyclic core’s utility is context-specific, excelling in sigma receptor binding but underperforming in other targets.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The spirocyclic core reduces oxidative metabolism, as seen in AD225 (t₁/₂ >4 hr in hepatic microsomes) . The target compound’s pyridine nitrogen may further retard CYP450-mediated degradation.

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